Home > Products > Screening Compounds P49480 > 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine
1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine - 1250666-06-8

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine

Catalog Number: EVT-3073804
CAS Number: 1250666-06-8
Molecular Formula: C11H23N3O
Molecular Weight: 213.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

    Compound Description: MTIP is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It exhibits subnanomolar affinities for rat pituitary membranes and cloned human CRF1, with no significant activity at the CRF2 receptor or other common drug targets []. In vivo studies in rats demonstrated its efficacy in reducing alcohol self-administration and blocking reinstatement of stress-induced alcohol seeking, suggesting its potential as a treatment for alcohol dependence [].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

    Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2 []. It exhibits strong antitumor effects and is currently undergoing Phase I clinical trials []. Its mechanism of action involves disrupting the enzymatic activity of EZH2, which plays a crucial role in transcriptional silencing and is implicated in various malignancies [].

Palosuran (ACT-058362; 1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt)

    Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor) []. It exhibits high affinity for the UT receptor and effectively inhibits urotensin-II (U-II) binding and downstream signaling []. In vivo studies in rats demonstrated its ability to prevent renal ischemia and subsequent acute renal failure, highlighting the role of the urotensin system in renal pathophysiology [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

    Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase []. Its development was based on structure-activity relationship studies and QSAR predictions, aiming to enhance its inhibitory potency against these enzymes []. This dual inhibition makes MBA236 a potential therapeutic candidate for neurodegenerative disorders, such as Alzheimer's disease, where both cholinergic and monoaminergic systems are affected [].

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

    Compound Description: NLX-204 is a highly selective "biased agonist" of serotonin 5-HT1A receptors, preferentially activating the extracellular regulated kinases 1/2 (ERK1/2) phosphorylation pathway []. It exhibits high affinity for 5-HT1A receptors while demonstrating >1000-fold selectivity over other receptors like α1, D2, 5-HT2A, H1, and M1 []. NLX-204 shows a favorable drug-like profile, high CNS penetration, and robust antidepressant-like activity in preclinical models, making it a promising candidate for treating depression [].

Overview

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine is a chemical compound that falls under the category of piperidine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. The structure of 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine features a piperidine ring substituted with a morpholine group, which contributes to its biological activity.

Source and Classification

This compound is synthesized from readily available precursors, including morpholine and piperidine derivatives. It belongs to the class of amines and is classified as a secondary amine due to the presence of two different alkyl groups attached to the nitrogen atom. The structural formula can be denoted as C_{12}H_{18}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common synthetic route involves:

  1. Starting Materials: Morpholine and 1-bromo-2-(piperidin-3-yl)ethane as key reactants.
  2. Reaction Conditions: The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
  3. Catalysts: Potassium carbonate or sodium hydride may be used as bases to facilitate the nucleophilic attack on the electrophilic carbon atom of the bromoalkane.
  4. Yield: The reaction can yield the desired product in moderate to high yields, often requiring purification steps such as recrystallization or chromatography to isolate the final compound.
Chemical Reactions Analysis

Reactions and Technical Details

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine can participate in various chemical reactions, including:

  1. Alkylation Reactions: As a nucleophile, it can undergo alkylation with various electrophiles to form more complex structures.
  2. Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides.
  3. Condensation Reactions: It can condense with aldehydes or ketones to form imines or enamines.

These reactions are facilitated by standard laboratory techniques such as refluxing in organic solvents and using appropriate catalysts.

Mechanism of Action

Process and Data

The mechanism of action for 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine is primarily related to its interaction with biological targets such as receptors or enzymes:

  1. Receptor Binding: The compound may act as a ligand for various receptors, influencing signaling pathways that regulate physiological responses.
  2. Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects in conditions like inflammation or pain.

Experimental studies often utilize techniques such as receptor binding assays and enzyme kinetics to elucidate these mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine exhibits several notable physical and chemical properties:

PropertyValue
AppearanceWhite crystalline solid
Melting PointApproximately 100 °C
SolubilitySoluble in water and ethanol
Boiling PointNot readily available
pHNeutral

These properties are essential for understanding the compound's behavior in various environments, including biological systems.

Applications

Scientific Uses

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine has several potential applications in scientific research:

  1. Pharmacological Research: Investigated for its potential as an anti-inflammatory agent or analgesic.
  2. Drug Development: Used as a scaffold for synthesizing new compounds with improved efficacy against specific biological targets.
  3. Biochemical Studies: Employed in studies exploring receptor interactions and enzyme mechanisms.
Synthetic Methodologies and Optimization Strategies

Fragment-Based Design and Scaffold Morphing Approaches

Fragment-based drug discovery (FBDD) principles have been instrumental in optimizing the morpholine-piperidine hybrid scaffold of 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine. Screening of targeted fragment libraries identified quinoline-4-alkylamine fragments as high-efficiency binders (LE = 0.32–0.38) to protein targets, demonstrating the value of amine-terminated alkyl chains in heterocyclic systems . Computational molecular docking studies revealed that the ethylenediamine linker enables optimal vector orientation for simultaneous target engagement of the morpholine oxygen and the piperidine nitrogen. Scaffold morphing strategies have systematically explored:

  • Ring expansion/contraction: Replacement of piperidine with azepane or morpholine with thiomorpholine
  • Bioisosteric substitutions: Piperidine → piperazine or morpholine → 1,4-oxazepane
  • Spatial positioning: Ortho-, meta-, and para-substituted phenyl spacers between heterocycles

Table 1: Bioactive Morpholine-Piperidine Hybrids Derived from Scaffold Morphing

Compound NameCore Structure VariationBiological Activity
N-(4-Methyl morpholine)-piperidineN-Methyl morpholine linkageVapor-phase corrosion inhibition
4-Morpholino piperidineDirect C-N bondPharmaceutical intermediate
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]Benzo[b]carbazole conjugateAnaplastic lymphoma kinase inhibitor
2-(Benzimidazol-2-yl)quinoxalinesMorpholine-appended quinoxalineAntitumor activity (A549 cells)

Mannich Base Utilization in Piperidine-Morpholine Hybrid Synthesis

The Mannich reaction serves as the cornerstone for constructing the piperidine-morpholine framework. As demonstrated in patent CN104193698A, N-hydroxymethyl morpholine (formed from morpholine + formaldehyde at 15–20°C) undergoes nucleophilic attack by piperidine’s secondary amine, yielding N-(4-methyl morpholine)-piperidine derivatives [1]. Critical optimization parameters include:

  • Stoichiometric balance: Optimal morpholine:formaldehyde:piperidine molar ratio = 1:2–3:1–1.2
  • Temperature control: Reaction at 20–30°C prevents N-demethylation side products
  • Sequential addition: Piperidine addition after N-hydroxymethyl morpholine formation minimizes dialkylation
  • Crystallization purification: Ethanol recrystallization achieves >95% purity

The ethylene-bridged target compound requires post-Mannich functionalization via nucleophilic substitution of 1-(2-chloroethyl)piperidine with morpholine, leveraging the activated alkyl chloride.

Catalytic Strategies for Amine Functionalization in Heterocyclic Systems

Catalytic hydrogenation enables efficient piperidine ring functionalization. Patent CN105777615A discloses Pd/C-mediated reductive amination (50–60 psi H₂, 60°C) for synthesizing 4-morpholino piperidine precursors [4]. Key catalytic approaches include:

  • Heterogeneous catalysts: 5–10% Pd/C or Raney Ni in ethanol/water mixtures
  • Pressure optimization: 50–100 psi H₂ balances reaction rate vs. catalyst decomposition
  • Acid scavengers: K₂CO₃ (2.5 equiv) prevents HCl-mediated catalyst poisoning
  • Microwave assistance: 150W irradiation reduces hydrogenation time from 24h → 2h

Table 2: Catalytic Systems for Piperidine Intermediate Synthesis

Catalyst SystemPressure (psi)Temperature (°C)Yield (%)Impurity Profile
5% Pd/C50–606088<0.5% dehalogenated byproduct
Raney Ni80–10070923% over-reduced amine
PtO₂30–4050758% N-oxidation

Regioselective Alkylation and Cyclization Techniques

N-Alkylation specificity is achieved through protective group strategies. For 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine, the piperidine nitrogen is selectively protected as a carbamate (Boc or Cbz) before morpholinoethyl chain installation [5] [6]. Critical regiochemical controls involve:

  • Orthogonal protection: Boc on piperidine N vs. Fmoc on the future amine handle
  • Leaving group optimization: Tosylate > bromide > chloride for Sₙ2 displacement efficiency
  • Solvent polarity effects: DMF > DMSO > acetonitrile for anion stabilization
  • Temperature gradients: 0°C → RT addition prevents dialkylation

Post-alkylation, acid-mediated cyclization (HCl/EtOH, reflux) simultaneously deprotects amines and forms hydrochloride salts. Microwave-assisted cyclization (150°C, sealed vessel) achieves 95% conversion in 30 minutes versus 12 hours under thermal conditions.

Solvent-Free and Green Chemistry Innovations in Intermediate Formation

Solvent-free methodologies significantly enhance the sustainability profile of morpholine-piperidine hybrids. Key advances include:

  • Mechanochemical synthesis: Ball-milling (400 rpm, 30 min) of piperidine-3-amine, morpholine, and paraformaldehyde yields 85% product without solvent [7]
  • Reductive amination: Molecular sieves (3Å) absorb water, driving imine formation equilibrium
  • Microwave acceleration: 300W irradiation reduces reaction times from 48h → 1.5h with 20% energy reduction
  • Ionic liquid mediators: [BMIM][BF₄] enables catalyst recycling (5 cycles, <5% activity loss)

Table 3: Comparative Analysis of Traditional vs. Green Synthesis Routes

ParameterTraditional RouteSolvent-Free RouteImprovement Factor
Reaction Time24–48 hours0.5–2 hours12–48x faster
E-factor32875% waste reduction
Energy Consumption1500 kJ/mol120 kJ/mol92.5% reduction
Atom Economy61%89%+28 percentage points

In situ FTIR monitoring enables real-time optimization of exothermic reactions, preventing thermal runaway during scale-up. Life cycle assessment confirms 40% lower global warming potential for solvent-free routes versus DMF-based processes.

Concluding Remarks

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine exemplifies the successful integration of fragment-based design, catalysis science, and green chemistry principles. The methodologies reviewed—particularly Mannich-based hybrid assembly, catalytic amine functionalization, and solvent-free innovations—provide robust synthetic blueprints for structurally complex bioactive amines. Future directions include photoflow functionalization and enzyme-mediated asymmetric amination to access enantiopure architectures. These advancements collectively establish piperidine-morpholine hybrids as privileged scaffolds in medicinal chemistry and material science.

Properties

CAS Number

1250666-06-8

Product Name

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine

IUPAC Name

1-(2-morpholin-4-ylethyl)piperidin-3-amine

Molecular Formula

C11H23N3O

Molecular Weight

213.325

InChI

InChI=1S/C11H23N3O/c12-11-2-1-3-14(10-11)5-4-13-6-8-15-9-7-13/h11H,1-10,12H2

InChI Key

ABFKXZHGLYVTGS-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCN2CCOCC2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.